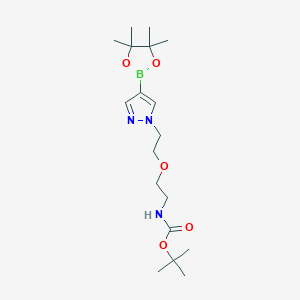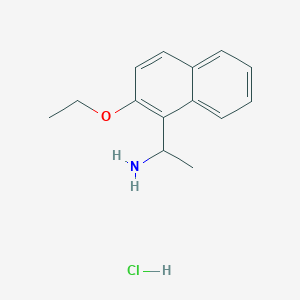
Amino-Modifier Serinol Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-Modifier Serinol Phosphoramidite is a non-nucleosidic phosphoramidite used primarily in the modification and labeling of oligonucleotides. This compound is designed to introduce amino groups into oligonucleotides, which can then be used for further conjugation reactions. The structure of this compound is based on a serinol backbone, which offers several advantages over other backbones, such as increased stability and reduced side reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-Modifier Serinol Phosphoramidite involves several key steps The starting material is serinol, which is first protected with a dimethoxytrityl (DMT) groupThe final product is obtained after purification and characterization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-Modifier Serinol Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group introduced by this compound can participate in nucleophilic substitution reactions.
Conjugation Reactions: The amino group can be conjugated with various activated esters to form stable amide bonds.
Common Reagents and Conditions
Nucleophilic Activators: Diisopropylcarbodiimide (DCI) is commonly used as a nucleophilic activator in these reactions.
Deprotection Agents: The Fmoc protecting group on the amino group can be removed using piperidine or other suitable bases.
Major Products Formed
The major products formed from these reactions are oligonucleotides with amino groups at specific positions, which can be further modified or labeled for various applications .
Wissenschaftliche Forschungsanwendungen
Amino-Modifier Serinol Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Facilitates the labeling of oligonucleotides with fluorescent dyes or other markers for biological assays.
Medicine: Plays a role in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of oligonucleotide-based products for various industrial applications.
Wirkmechanismus
The mechanism of action of Amino-Modifier Serinol Phosphoramidite involves the introduction of an amino group into oligonucleotides. This amino group can then participate in various conjugation reactions, allowing for the attachment of different functional groups or labels. The serinol backbone provides stability and reduces side reactions, making it an efficient modifier for oligonucleotide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Amino-Modifier C6 dT Phosphoramidite: A nucleosidic option for introducing amino groups into oligonucleotides.
S-Bz-Thiol-Modifier C6-dT: Used for introducing thiol groups into oligonucleotides.
Uniqueness
Amino-Modifier Serinol Phosphoramidite stands out due to its serinol backbone, which offers increased stability and reduced side reactions compared to other backbones like 1,2-diols. This makes it a preferred choice for applications requiring high stability and efficiency .
Eigenschaften
Molekularformel |
C51H59N4O8P |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C51H59N4O8P/c1-36(2)55(37(3)4)64(62-32-14-30-52)63-34-41(54-49(56)29-31-53-50(57)60-35-48-46-19-12-10-17-44(46)45-18-11-13-20-47(45)48)33-61-51(38-15-8-7-9-16-38,39-21-25-42(58-5)26-22-39)40-23-27-43(59-6)28-24-40/h7-13,15-28,36-37,41,48H,14,29,31-35H2,1-6H3,(H,53,57)(H,54,56) |
InChI-Schlüssel |
AYVWOMBHOQDZKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)




![4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B13724481.png)
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)



![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
